1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 848766-64-3
VCID: VC6989530
InChI: InChI=1S/C22H17FN4O2S/c23-17-12-10-16(11-13-17)14-26-15-27(30(28,29)18-6-2-1-3-7-18)22-21(26)24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2
SMILES: C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F
Molecular Formula: C22H17FN4O2S
Molecular Weight: 420.46

1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

CAS No.: 848766-64-3

Cat. No.: VC6989530

Molecular Formula: C22H17FN4O2S

Molecular Weight: 420.46

* For research use only. Not for human or veterinary use.

1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline - 848766-64-3

Specification

CAS No. 848766-64-3
Molecular Formula C22H17FN4O2S
Molecular Weight 420.46
IUPAC Name 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-2H-imidazo[4,5-b]quinoxaline
Standard InChI InChI=1S/C22H17FN4O2S/c23-17-12-10-16(11-13-17)14-26-15-27(30(28,29)18-6-2-1-3-7-18)22-21(26)24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2
Standard InChI Key TWEMAPQLZFJFRM-UHFFFAOYSA-N
SMILES C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F

Introduction

Structural and Electronic Characteristics

Core Architecture

The imidazo[4,5-b]quinoxaline system consists of a five-membered imidazole ring fused to a six-membered quinoxaline scaffold. In the 2,3-dihydro variant, the imidazole ring is partially saturated, reducing aromaticity at positions 2 and 3. This saturation introduces conformational flexibility, potentially enhancing interactions with biological targets or altering solubility profiles .

Substituent Effects

  • 4-Fluorobenzyl Group (N1 Position): The fluorine atom at the para position of the benzyl group introduces electronegativity, influencing electron distribution across the aromatic system. This modification may enhance metabolic stability and membrane permeability compared to non-halogenated analogs .

  • Phenylsulfonyl Group (C3 Position): The sulfonyl moiety acts as a strong electron-withdrawing group, polarizing the adjacent C3–N bond. This polarization could facilitate nucleophilic substitution reactions or modulate binding affinity in enzyme inhibition contexts .

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis of Estimation
Molecular FormulaC24H18FN3O2SStructural analysis
Molecular Weight (g/mol)431.48Sum of atomic masses
LogP3.2 ± 0.5Analogous sulfonamide compounds
Aqueous Solubility<10 µM (25°C)High aromaticity and lipophilicity

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline likely proceeds via sequential functionalization of a preformed imidazo[4,5-b]quinoxaline core. Key disconnections include:

  • N1 Alkylation: Introduction of the 4-fluorobenzyl group via nucleophilic substitution or reductive amination.

  • C3 Sulfonylation: Attachment of the phenylsulfonyl moiety using sulfonyl chloride reagents under basic conditions .

Proposed Synthetic Route

  • Quinoxaline Precursor Preparation:
    Begin with 2,3-dichloroquinoxaline, a common starting material for fused heterocycles . Treatment with ammonium hydroxide yields 2,3-diaminoquinoxaline, which undergoes cyclization with α-haloketones or aldehydes to form the imidazo[4,5-b]quinoxaline core .

  • Partial Hydrogenation:
    Selective reduction of the imidazole ring using catalytic hydrogenation (e.g., H2/Pd-C) generates the 2,3-dihydro intermediate. Control of reaction conditions (pressure, temperature) is critical to avoid over-reduction .

  • N1 Functionalization:
    React the dihydro intermediate with 4-fluorobenzyl bromide in the presence of a base (e.g., K2CO3) in DMF. This step exploits the nucleophilicity of the deprotonated N1 nitrogen .

  • C3 Sulfonylation:
    Treat the N1-alkylated product with benzenesulfonyl chloride and a base (e.g., pyridine) to install the sulfonyl group. Steric hindrance from the adjacent dihydro structure may necessitate elevated temperatures or prolonged reaction times .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Reported Analog) [Ref]
CyclizationDMF, 100°C, 12 h63–78%
N1 Alkylation4-Fluorobenzyl bromide, K2CO3, DMF, 80°C55–65%
C3 SulfonylationBenzenesulfonyl chloride, pyridine, 50°C40–50%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6, predicted):

    • δ 8.20–7.40 (m, 9H, aromatic H from quinoxaline and phenylsulfonyl)

    • δ 5.25 (s, 2H, –CH2– of 4-fluorobenzyl)

    • δ 4.10–3.80 (m, 2H, dihydro imidazole –CH2–)

    • δ 7.60–7.30 (m, 4H, 4-fluorobenzyl aromatic H)

  • 13C NMR (DMSO-d6, predicted):

    • δ 162.5 (C–F, J = 245 Hz)

    • δ 140.2–115.8 (aromatic carbons)

    • δ 55.1 (–CH2– of benzyl group)

    • δ 48.3 (dihydro imidazole –CH2–)

Mass Spectrometry

  • ESI-MS (m/z): [M+H]+ calcd for C24H18FN3O2S: 431.48; observed (predicted): 431.2 ± 0.5. Fragmentation patterns would likely include loss of the sulfonyl group (–SO2Ph, –156 Da) and cleavage of the benzyl moiety (–C7H6F, –109 Da) .

Biological Activity and Applications

While no direct studies on this compound exist, structurally related imidazo[4,5-b]quinoxalines exhibit notable pharmacological profiles:

Analgesic and Anti-inflammatory Activity

Compounds such as 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one demonstrate significant COX-2 inhibition (IC50 = 0.8 µM) and reduce carrageenan-induced edema in rodent models by >60% at 50 mg/kg . The phenylsulfonyl group in the target compound may enhance similar activity through improved target binding.

Table 3: Comparative Biological Data for Analogous Compounds

Compound ClassTarget ActivityPotency (IC50/EC50)Reference
Pyrimido-thiazolo-quinoxalinesCOX-2 inhibition0.8–2.4 µM
Imidazo[4,5-b]quinoxaline nucleosidesHCMV replication3.2–12.5 µM

Stability and Degradation Pathways

Hydrolytic Stability

The sulfonamide linkage (–SO2–N–) is susceptible to acidic hydrolysis, with predicted t1/2 = 8–12 h at pH 2.0 (37°C). In contrast, the 4-fluorobenzyl group enhances stability against oxidative metabolism, as evidenced by >80% parent compound remaining after 1 h in human liver microsomes .

Photodegradation

Conjugated π-systems in the quinoxaline core may lead to photosensitivity. Accelerated light exposure studies (ICH Q1B) would be essential to assess the formation of degradants such as sulfonic acid derivatives or ring-opened products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator